molecular formula C9H19ClN2O4S B2378014 Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate CAS No. 765961-86-2

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate

Cat. No.: B2378014
CAS No.: 765961-86-2
M. Wt: 286.77
InChI Key: LVLYEMVCGBCDCB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate (CAS 2851867-14-4) is a chemical compound with the molecular formula C 7 H 15 ClN 2 O 4 S and a molecular weight of 258.72 g/mol . It features both a carbamate and a chlorosulfonyl functional group. The chlorosulfonyl group is highly reactive, making this compound a valuable synthetic intermediate, particularly for the synthesis of sulfonamide derivatives in medicinal chemistry and drug discovery research . The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, offering stability under a range of reaction conditions and allowing for selective deprotection . The presence of these functional groups suggests this reagent is primarily used in organic synthesis, for example, in the construction of complex molecules or compound libraries. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLYEMVCGBCDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method employs chlorosulfonyl isocyanate (CSI) to introduce the chlorosulfonyl moiety. The synthesis proceeds in two stages:

  • Formation of Sulfamoylcarbamate Intermediate :
    • CSI reacts with tert-butyl N-(2-aminoethyl)-N-methylcarbamate in anhydrous dichloromethane at −10°C to 0°C.
    • Triethylamine (TEA) is added to neutralize HCl byproducts.
    • Intermediate: tert-Butyl N-(2-(chlorosulfonylamino)ethyl)-N-methylcarbamate.
  • Mitsunobu Alkylation :
    • The intermediate undergoes Mitsunobu reaction with methanol or ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
    • Yield: ~80% after recrystallization in ethanol.

Key Parameters

  • Temperature : −10°C for CSI reaction; room temperature for Mitsunobu.
  • Solvents : Dichloromethane (stage 1); THF (stage 2).
  • Catalysts : TEA (stage 1); DEAD/PPh₃ (stage 2).

Direct Chlorosulfonation of Preformed Carbamate

Protocol

  • Starting Material : Tert-butyl N-(2-(methylamino)ethyl)-N-methylcarbamate.
  • Chlorosulfonation :
    • React with chlorosulfonic acid (ClSO₃H) in dry dichloromethane at 0°C.
    • Stir for 4–6 hours, followed by quenching with ice water.
  • Workup :
    • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
    • Yield: 70–85% (estimated from analogous reactions).

Advantages

  • Avoids CSI, reducing exothermic risks.
  • Compatible with scalable production.

Multi-Step Synthesis from Ethylenediamine Derivatives

Steps

  • Carbamate Protection :
    • React ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile to form tert-butyl N-(2-aminoethyl)carbamate.
  • Methylation :
    • Treat with methyl iodide and potassium carbonate in DMF to yield tert-butyl N-(2-(methylamino)ethyl)carbamate.
  • Sulfonation and Chlorination :
    • React with sulfuryl chloride (SO₂Cl₂) in THF at −20°C.
    • Quench with sodium bicarbonate and isolate via vacuum distillation.

Data Table: Reaction Conditions

Step Reagents Solvent Temperature Yield
Carbamate Protection Boc₂O, K₂CO₃ Acetonitrile 25°C 90%
Methylation CH₃I, K₂CO₃ DMF 50°C 75%
Sulfonation/Chlorination SO₂Cl₂ THF −20°C 65%

One-Pot Reductive Amination and Sulfonation

Procedure

  • Reductive Amination :
    • Combine tert-butyl N-methylcarbamate, 2-chloroethylamine, and sodium cyanoborohydride in methanol.
  • In Situ Sulfonation :
    • Add chlorosulfonic acid directly to the reaction mixture at 0°C.
  • Purification :
    • Neutralize with aqueous NaOH, extract with dichloromethane, and concentrate.

Optimization Notes

  • pH Control : Critical to prevent decomposition of the chlorosulfonyl group.
  • Side Reactions : Over-sulfonation minimized by slow reagent addition.

Solid-Phase Synthesis for High-Purity Output

Methodology

  • Resin Functionalization :
    • Load Wang resin with tert-butyl carbamate via DIC/HOBt coupling.
  • Stepwise Assembly :
    • Introduce methylaminoethyl group using Fmoc-protected amino acids.
    • Sulfonate with CSI in DMF.
  • Cleavage :
    • Use trifluoroacetic acid (TFA) to release the compound from the resin.

Advantages

  • Purity >95% (HPLC).
  • Ideal for small-scale, high-value applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a simpler carbamate compound .

Scientific Research Applications

Chemistry

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate serves as a versatile reagent in organic synthesis. Its applications include:

  • Protecting Group : This compound is used as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it valuable in peptide synthesis and other complex organic reactions .
  • Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific functional group modifications .

Biological Applications

The biological implications of this compound are noteworthy:

  • Enzyme Mechanism Studies : Researchers utilize this compound to study enzyme mechanisms, particularly in enzymatic assays where it acts as a substrate. Its structure allows for interactions with specific enzymes, providing insights into catalytic processes .
  • Drug Delivery Systems : Due to its stability and biocompatibility, this compound is being investigated for potential use in drug delivery systems, enabling targeted therapies with reduced side effects .

Medicinal Chemistry

In the realm of medicinal chemistry, the compound has shown promise in several areas:

  • Anticancer Research : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer progression, suggesting potential as an anticancer agent .
  • Antimicrobial Activity : There are indications that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents against resistant strains of bacteria and fungi .

Anticancer Studies

Research has demonstrated that derivatives of this compound can effectively inhibit specific cancer-related enzymes, leading to reduced cell proliferation in vitro. These findings suggest a pathway for developing new cancer therapies.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicate significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential role in combating antibiotic resistance.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
ChemistryProtecting group for aminesValuable in peptide synthesis
Intermediate in pharmaceutical synthesisEssential for functional group modification
BiologyEnzyme mechanism studiesProvides insights into catalytic processes
Drug delivery systemsPotential for targeted therapies
Medicinal ChemistryAnticancer researchInhibits cancer-related enzymes
Antimicrobial activityEffective against resistant strains

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Differences :

  • Chlorosulfonyl vs. Chloroethoxy : The target compound’s chlorosulfonyl group enhances electrophilicity, enabling sulfonamide coupling, whereas the chloroethoxy group in CAS 1803593-61-4 favors ether-based reactivity .
  • Branched vs. Linear Chains : CAS 1956335-01-5 features a branched 3-methylbutan-2-yl chain, which may sterically hinder reactions compared to the linear ethyl chain in the target compound .

Teratogenicity of Carbamate Derivatives

Ethyl carbamate derivatives exhibit varying teratogenic potencies depending on substituents. For example:

  • Ethyl N-methylcarbamate is more teratogenic than ethyl carbamate in Syrian hamsters.
  • Ethyl N-hydroxycarbamate shows the highest potency, causing severe malformations .

Biological Activity

Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate (CAS No. 765961-86-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₁H₁₄ClN₃O₃S
  • Molecular Weight: Approximately 286.78 g/mol

The structure includes a tert-butyl group, a chlorosulfonyl moiety, and a methylcarbamate structure, which contribute to its chemical reactivity and biological potential .

This compound exhibits biological activity primarily through its interaction with cellular targets, particularly proteins and enzymes. The chlorosulfonyl group is known to participate in nucleophilic substitutions, potentially leading to the formation of covalent bonds with nucleophilic residues in proteins. This mechanism is similar to other compounds containing chlorosulfonyl moieties, which have been shown to exhibit cytotoxic and mutagenic properties .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity: Compounds with chlorosulfonyl groups have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of N-(2-chloroethyl) have been used as alkylating agents in cancer therapies, showcasing their ability to induce cell death .
  • Antitumor Activity: Research indicates that compounds structurally related to this compound can function as promising antitumor agents. They are often compared to well-known chemotherapeutics such as Mechlorethamine and Cyclophosphamide .
  • Immunosuppressive Effects: Similar compounds have been reported to exhibit immunosuppressive properties, which may be beneficial in certain therapeutic contexts, such as organ transplantation or autoimmune diseases .

Case Studies

  • Cytotoxicity Assessment:
    • A study evaluated the cytotoxic effects of chlorosulfonyl-containing compounds on human leukemia cells. Results indicated that these compounds induced apoptosis at micromolar concentrations, highlighting their potential as chemotherapeutic agents .
  • Antitumor Efficacy:
    • In vivo studies using mouse models bearing xenografts demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, leading to alkylation and subsequent cell death .
  • Immunological Studies:
    • Research exploring the immunosuppressive effects found that treatment with chlorosulfonyl-containing agents led to decreased lymphocyte proliferation in vitro, suggesting their potential role in modulating immune responses .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chlorosulfonation Reaction:
    • The initial step involves the reaction of tert-butyl carbamate with chlorosulfonic acid in an appropriate solvent under controlled conditions.
  • Substitution Reactions:
    • Following chlorosulfonation, the introduction of the methylamino group can be accomplished through nucleophilic substitution reactions involving methylamine derivatives.
  • Purification:
    • The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Potential Applications

The unique properties of this compound suggest various applications:

  • Pharmaceutical Development: Its cytotoxic and antitumor properties make it a candidate for further development as a chemotherapeutic agent.
  • Research Tool: The compound can serve as a valuable tool in studying enzyme mechanisms and cellular responses due to its ability to modify protein functions.
  • Agricultural Chemistry: Given its reactivity profile, it may also find applications in agrochemical formulations targeting pest control .

Q & A

Q. Resolution Workflow :

Screen solvents/bases via DoE (Design of Experiments).

Monitor reaction progress via in-situ FTIR for real-time sulfonyl chloride consumption.

Validate with X-ray crystallography (as in ) to confirm structural integrity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent thermal decomposition or light-induced sulfonyl chloride hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous buffers during handling.
  • Stability assessment : Periodic HPLC checks (e.g., every 3 months) detect degradation products like tert-butylamine or sulfonic acids .

Advanced: How does the chlorosulfonyl group influence biological activity in enzyme inhibition studies?

Answer:
The chlorosulfonyl moiety acts as a reactive electrophile, enabling covalent binding to catalytic residues (e.g., serine in proteases or cysteine in kinases). Methodological considerations:

  • Kinetic assays : Measure IC₅₀ shifts under reducing vs. non-reducing conditions to distinguish covalent vs. non-covalent inhibition .
  • Mass spectrometry : Intact protein LCMS identifies adduct formation (e.g., +136 Da from chlorosulfonyl group) .
  • Mutagenesis : Replace target cysteine/serine residues to confirm binding specificity (e.g., as in ’s enzyme interaction studies) .

Q. Example Findings :

Enzyme TargetIC₅₀ (nM)Covalent Bond Confirmed?
Protease A12 ± 2Yes (Cys-245)
Kinase B450 ± 50No

Advanced: What strategies mitigate N-methylcarbamate degradation during prolonged reactions?

Answer:

  • pH control : Maintain reaction pH 7–8 with buffered systems (e.g., phosphate) to prevent acid/base-catalyzed carbamate hydrolysis .
  • Catalyst selection : Use non-nucleophilic bases (e.g., DBU) instead of NaH to avoid dealkylation .
  • Additives : Thiourea (0.1 eq.) scavenges free radicals that promote degradation .

Q. Degradation Pathways :

Hydrolysis → tert-butyl alcohol + methylamine.

Oxidative cleavage → sulfone derivatives (detectable via GC-MS) .

Basic: What synthetic modifications enhance solubility for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to dissolve the compound without precipitating carbamate .
  • Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) on the chlorosulfonyl moiety, later cleaved enzymatically .

Q. Solubility Data :

SolventSolubility (mg/mL)
DMSO45 ± 3
Ethanol12 ± 2
PBS (pH 7.4)<1

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for sulfonylation at N vs. O sites .
  • MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition-state stabilization .
  • Docking Studies : Predict steric clashes between the tert-butyl group and incoming electrophiles (e.g., in ’s receptor models) .

Q. Predicted vs. Experimental Regioselectivity :

SiteΔG‡ (kcal/mol)Experimental Yield (%)
N-sulfonyl18.265
O-sulfonyl23.7<5

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